

4-amino-N-cyclohexylbenzamide chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

Cat. No.: B098194

[Get Quote](#)

An In-Depth Technical Guide to **4-amino-N-cyclohexylbenzamide**: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of **4-amino-N-cyclohexylbenzamide** (CAS No. 17675-42-2), a substituted benzamide with potential applications in medicinal chemistry and materials science. This document delves into its core chemical structure, physicochemical properties, and detailed synthetic methodologies, including a step-by-step laboratory protocol. We explore the principles of its structural elucidation through spectroscopic analysis and discuss the broader biological context of N-substituted benzamides, highlighting potential avenues for future research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The N-substituted benzamides, in particular, have been a focal point of drug discovery, with modifications on the amide nitrogen allowing for fine-tuning of pharmacological profiles. For instance, several N-substituted benzamide derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[1]

4-amino-N-cyclohexylbenzamide belongs to this versatile class of molecules. It incorporates three key structural motifs: a para-substituted aminophenyl ring, a central amide linkage, and a saturated cyclohexyl group. The primary amino group offers a site for further derivatization, while the cyclohexyl moiety imparts significant lipophilicity, which can critically influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Understanding the synthesis and chemical behavior of this molecule is a crucial first step toward exploring its potential as a drug candidate or a functional building block in organic synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and associated properties.

4-amino-N-cyclohexylbenzamide is an organic molecule with the molecular formula $C_{13}H_{18}N_2O$.^[2] Its structure consists of a benzamide core where the amide nitrogen is substituted with a cyclohexyl group, and the benzene ring is substituted with an amino group at the para-position.

Caption: Chemical structure of **4-amino-N-cyclohexylbenzamide**.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	4-amino-N-cyclohexylbenzamide	[2]
CAS Number	17675-42-2	[2][3]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[2]
Molecular Weight	218.29 g/mol	[2]
Canonical SMILES	<chem>C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N</chem>	[2]
InChIKey	KAESCVXWIIQKP-UHFFFAOYSA-N	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	2	[2]
Topological Polar Surface Area	55.1 Å ²	[2]

| XLogP3 | 2.3 | [2] |

Synthesis and Mechanistic Considerations

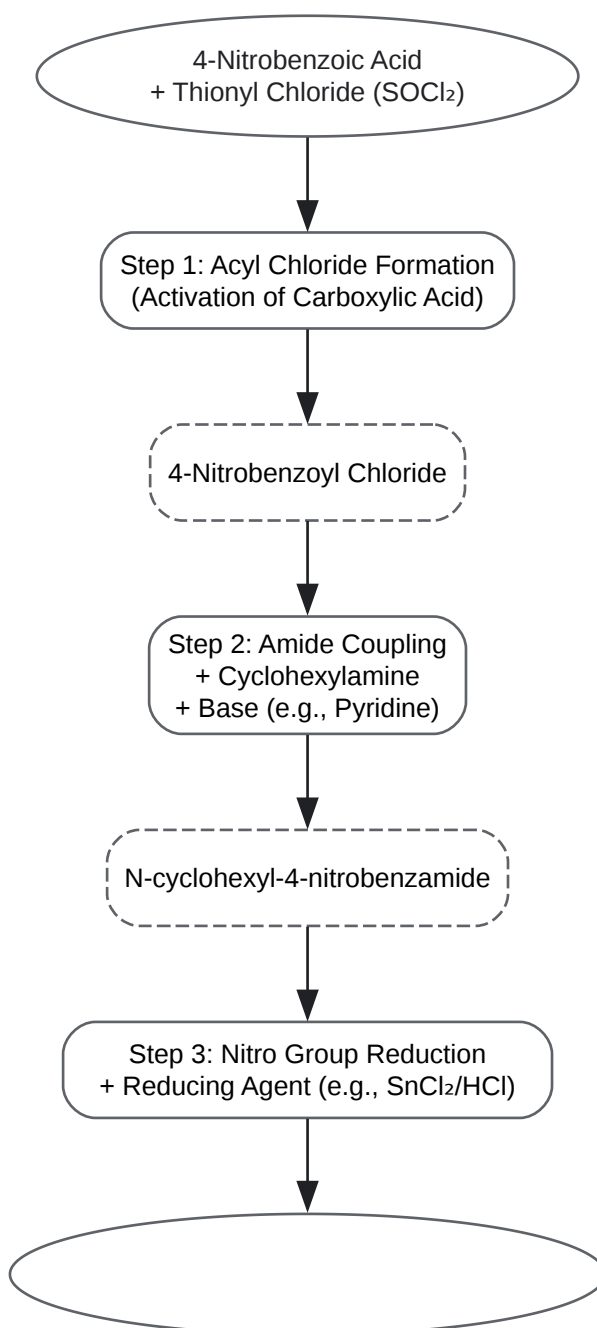
The construction of the amide bond is the central transformation in the synthesis of **4-amino-N-cyclohexylbenzamide**. The most direct and widely practiced method for this is the coupling of a carboxylic acid (or its activated form) with an amine.[4]

Primary Synthetic Route: Amide Coupling

The preferred synthesis involves the reaction between an activated derivative of 4-aminobenzoic acid and cyclohexylamine. A common and efficient laboratory-scale method is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.[5]

Mechanism Rationale: The synthesis begins with the activation of the carboxylic acid of 4-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This

step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group; converting it to an acyl chloride creates a highly reactive electrophile. The subsequent nucleophilic acyl substitution by cyclohexylamine proceeds rapidly. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion. Finally, the nitro group is reduced to the primary amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl_2) or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$). The nitro group serves as a protecting group for the amine, preventing it from reacting with the acyl chloride intermediate.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-amino-N-cyclohexylbenzamide**.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard procedures for N-substituted benzamide synthesis and should be performed with appropriate safety precautions in a fume hood.[6]

Materials:

- 4-Nitrobenzoic acid
- Thionyl chloride (SOCl_2)
- Cyclohexylamine
- Pyridine
- Dichloromethane (DCM), anhydrous
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Sodium sulfate (Na_2SO_4), anhydrous
- Ethanol

Procedure:

- **Formation of 4-Nitrobenzoyl Chloride:** In a round-bottom flask under an inert atmosphere (N_2 or Ar), add 4-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (2.0 eq) dropwise at 0°C . Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).

- **Removal of Excess Reagent:** After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is typically a solid and can be used directly in the next step.
- **Amide Coupling:** Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve cyclohexylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
- **Reaction and Work-up:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Isolation of Intermediate:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-cyclohexyl-4-nitrobenzamide, which can be purified by recrystallization from ethanol.
- **Nitro Group Reduction:** Dissolve the purified N-cyclohexyl-4-nitrobenzamide in ethanol. Add SnCl₂·2H₂O (3-4 eq) and concentrated HCl. Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).
- **Final Product Isolation:** Cool the reaction mixture and neutralize carefully with a saturated NaHCO₃ solution until the pH is basic (~8-9). Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure **4-amino-N-cyclohexylbenzamide**.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized **4-amino-N-cyclohexylbenzamide** is confirmed using a combination of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and MS (Mass Spectrometry).^[7]

Table 2: Expected Spectroscopic Data for **4-amino-N-cyclohexylbenzamide**

Technique	Expected Features	Rationale
¹ H NMR	δ 7.5-7.7 (d, 2H), 6.5-6.7 (d, 2H), ~5.8 (br s, 1H, NH-amide), ~4.0 (br s, 2H, NH ₂ -amino), 3.7-3.9 (m, 1H, CH-cyclohexyl), 1.0-2.0 (m, 10H, CH ₂ -cyclohexyl)	The aromatic protons will appear as two distinct doublets due to para-substitution. The amide and amine protons are exchangeable and may appear as broad singlets. The cyclohexyl protons will show complex multiplets in the aliphatic region. [8] [9]
¹³ C NMR	δ ~167 (C=O), δ 150-155 (C-NH ₂), δ 128-130 (aromatic CH), δ 118-125 (aromatic C-C=O), δ 112-115 (aromatic CH), δ ~49 (CH-cyclohexyl), δ 25-34 (CH ₂ -cyclohexyl)	The carbonyl carbon is the most deshielded. The aromatic carbons show distinct signals, with the carbon attached to the amino group being significantly shielded. The cyclohexyl carbons appear in the aliphatic region. [9]
IR (cm ⁻¹)	3400-3200 (N-H stretch, two bands for primary amine), ~3300 (N-H stretch, amide), ~1630 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1600 & ~1500 (C=C aromatic stretch)	The N-H stretching region will be prominent. The amide carbonyl (Amide I band) is a strong, characteristic absorption. The Amide II band arises from N-H bending and C-N stretching. [10]

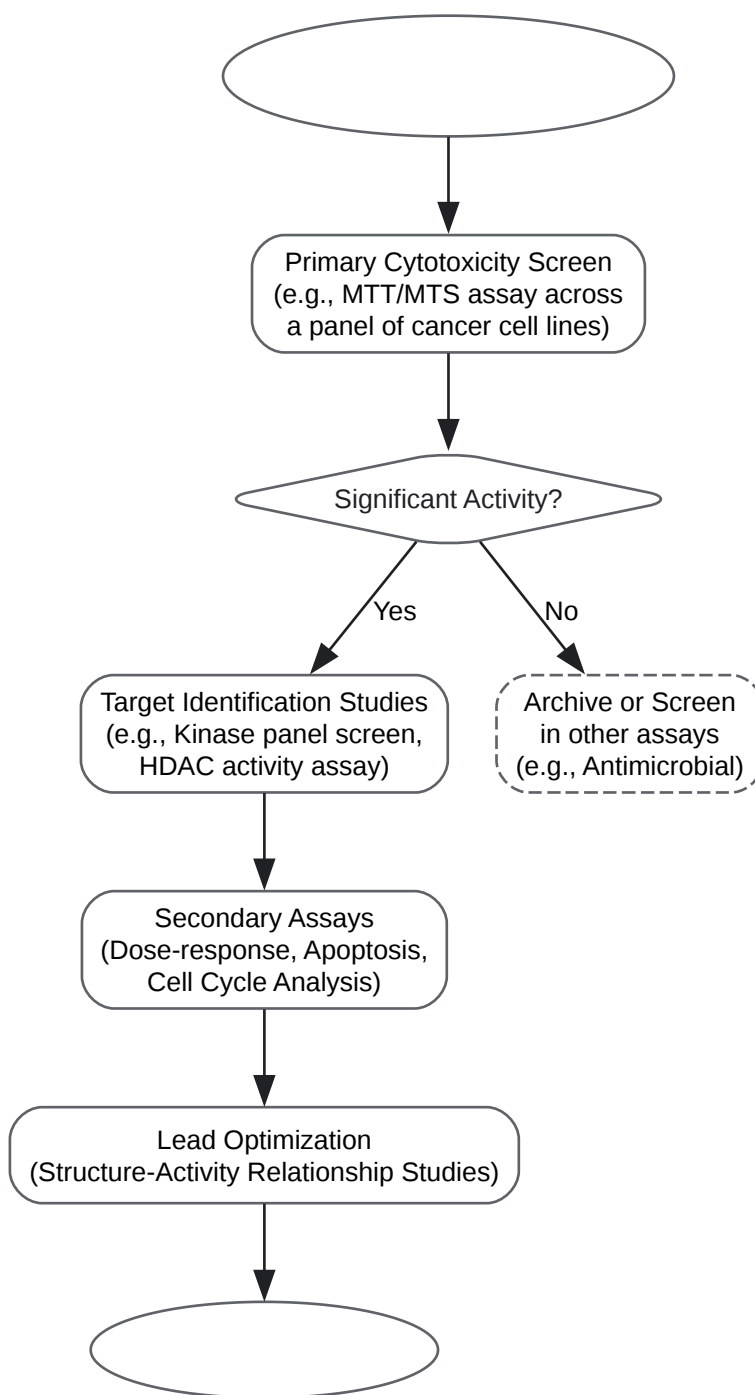
| MS (ESI+) | m/z 219.15 [M+H]⁺, 241.13 [M+Na]⁺ | The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. The exact mass can be used to confirm the molecular formula.[\[8\]](#) |

Potential Applications and Biological Context

While specific biological studies on **4-amino-N-cyclohexylbenzamide** are limited in publicly available literature, the broader class of molecules provides a strong rationale for its investigation in drug discovery.

- **Anticancer Activity:** Many N-substituted benzamides have been synthesized and evaluated as antitumor agents.^[1] A notable example is Entinostat (MS-275), an HDAC inhibitor. The structural features of **4-amino-N-cyclohexylbenzamide** make it a candidate for screening against various cancer cell lines. The primary amine could also serve as a handle to link it to other pharmacophores.^[11]
- **Antimicrobial Agents:** Derivatives of 4-aminobenzoic acid (PABA), a precursor to folic acid in bacteria, have been explored as antimicrobial agents.^[12] Chemical modification of the PABA structure can lead to compounds that interfere with microbial metabolic pathways.
- **Enzyme Inhibition:** The benzamide moiety is a common feature in various enzyme inhibitors. The specific combination of the aminophenyl group and the lipophilic cyclohexyl ring could confer affinity for specific biological targets.

Given the lack of specific data, a logical first step for investigation would be a systematic in-vitro screening process.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the initial in-vitro evaluation of **4-amino-N-cyclohexylbenzamide**.^[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-amino-N-cyclohexylbenzamide** presents several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
Warning H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]		

Conclusion

4-amino-N-cyclohexylbenzamide is a well-defined chemical entity with accessible synthetic routes grounded in fundamental organic chemistry principles. Its structure combines features common to many biologically active molecules, making it a compound of interest for further investigation in medicinal chemistry. This guide has provided the foundational knowledge required for its synthesis, characterization, and handling, offering a platform from which researchers can launch more detailed studies into its potential therapeutic applications.

References

- PubChem (n.d.). **4-amino-N-cyclohexylbenzamide**. National Center for Biotechnology Information.
- Li, D., et al. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. *Molecules*, 17(10), 12193-12205.
- Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. *Medicinal Chemistry*, 16(4), 555-562.
- Wang, L., et al. (2021). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. *Organic Letters*, 23(15), 5845–5850.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. *Medicinal Chemistry*, 8(10), 273-280.
- Chemchart (n.d.). **4-amino-N-cyclohexylbenzamide** (17675-42-2).

- Guchhait, S. K., et al. (2012). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate.
- PrepChem (n.d.). Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.
- PubChem (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.
- PubChem (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.
- Głowacka, I. E., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. *Molecules*, 25(21), 5032.
- PubChem (n.d.). 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide. National Center for Biotechnology Information.
- ResearchGate (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
- ChemUniverse (n.d.). 4-Amino-N-cyclohexyl-N-methyl-benzamide.
- PubChem (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information.
- PubChem (n.d.). 4-Cyclohexylbenzenamine. National Center for Biotechnology Information.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. *Chemical Society Reviews*, 38(2), 606-631.
- HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry.
- Vedantu (n.d.). The IUPAC name of A Ncyclohexyl benzamide B NPheny class 11 chemistry CBSE.
- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. *Green Chemistry*, 25(7), 2736-2742.
- ResearchGate (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
- Hilger, R. A., et al. (1993). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. *Journal of Cancer Research and Clinical Oncology*, 119(11), 663-668.
- Pharmaffiliates (n.d.). N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide Hydrochloride.
- San Diego Miramar College (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-amino-N-cyclohexylbenzamide | C13H18N2O | CID 679480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-cyclohexyl-benzamide 95% | CAS: 17675-42-2 | AChemBlock [achemblock.com]
- 4. hepatochem.com [hepatochem.com]
- 5. 4-amino-N-cyclohexylbenzamide (17675-42-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lehigh.edu [lehigh.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-amino-N-cyclohexylbenzamide chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098194#4-amino-n-cyclohexylbenzamide-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com